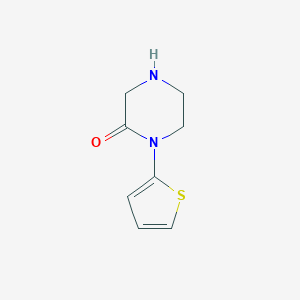

1-(Thiophen-2-yl)piperazin-2-one

Description

Contextualization of Piperazin-2-one (B30754) Derivatives in Heterocyclic Chemistry Research

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposing positions (1 and 4). This structure is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active compounds and its versatile nature. mdpi.comnih.govnih.gov The two nitrogen atoms provide a combination of structural rigidity, hydrogen bond donor/acceptor sites, and a large polar surface area, which can lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov These properties often enhance a molecule's affinity and specificity for its biological target. nih.gov

Piperazine derivatives have been successfully incorporated into numerous FDA-approved drugs for a wide range of central nervous system disorders, including antipsychotic, antidepressant, and anxiolytic agents. nih.govresearchgate.net The piperazin-2-one substructure, specifically, is a core component of various natural and synthetic compounds and is valued for its peptidomimetic properties. Recently, researchers have designed and synthesized acetophenone/piperazin-2-one (APPA) hybrids as potential agents against triple-negative breast cancer, further highlighting the therapeutic interest in this scaffold.

The synthetic versatility of the piperazine core allows for straightforward modification and the introduction of diverse substituents at its nitrogen atoms, making it an ideal building block for creating large libraries of compounds for drug screening. mdpi.comnih.gov Common synthetic routes to N-substituted piperazines include Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination. mdpi.com

Table 1: Examples of Marketed Drugs Containing the Piperazine Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Clozapine | Atypical Antipsychotic |

| Vortioxetine | Antidepressant |

| Buspirone | Anxiolytic |

| Sildenafil | PDE5 Inhibitor |

| Imatinib | Kinase Inhibitor |

| Ciprofloxacin | Antibiotic |

Role of the Thiophene (B33073) Moiety in Diverse Chemical Structures

Thiophene is a five-membered aromatic heterocycle containing a single sulfur atom. nih.gov It is a crucial pharmacophore in medicinal chemistry, valued for its diverse biological activities and its utility as a bioisostere for the benzene (B151609) ring. nih.govmdpi.com Replacing a benzene ring with thiophene can often maintain or improve biological activity while altering physicochemical properties like metabolism and solubility. nih.gov The thiophene nucleus is a component of numerous FDA-approved drugs, ranking highly among sulfur-containing moieties in recently approved pharmaceuticals. nih.gov

The biological activities associated with thiophene-containing compounds are extensive and varied. mdpi.comscirp.org Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant agents. mdpi.comscirp.orgresearchgate.net The synthetic chemistry of thiophene is well-established, allowing for the creation of a wide range of derivatives. youtube.com For instance, electrophilic substitution reactions like nitration and acylation typically occur at the C2 position. youtube.com

Table 2: Selected Biological Activities of Thiophene Derivatives

| Biological Activity | Example Application/Finding |

|---|---|

| Anti-inflammatory | The drug Lornoxicam is a thiophene analog of Piroxicam. mdpi.com |

| Anticancer | Thienopyrimidine derivatives have been developed as EGFR/ErbB-2 kinase inhibitors. researchgate.net |

| Antiviral | Thiophene metabolites from plants have shown antiviral properties. mdpi.com |

| Antimicrobial | Various synthetic thiophene derivatives have been screened for antibacterial and antifungal activity. mdpi.com |

| Nematicidal | Naturally occurring thiophenes from the Asteraceae family exhibit nematicidal effects. mdpi.com |

Source: nih.govmdpi.comresearchgate.net

Rationale for Focused Academic Investigation of 1-(Thiophen-2-yl)piperazin-2-one

The focused investigation of this compound stems from the principles of molecular hybridization. This drug design strategy involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule. nih.govrsc.org The goal is to produce a new chemical entity with an improved activity profile, better selectivity, or a novel mechanism of action compared to the individual components. nih.gov

In the case of this compound, the molecule combines the privileged piperazin-2-one scaffold with the versatile thiophene ring. The rationale for this specific combination is built on several key points:

Combining Bioactive Scaffolds: Both the piperazin-2-one core and the thiophene moiety are independently recognized for their significant roles in a multitude of biologically active compounds. nih.govnih.gov Their combination is a logical step in the search for new therapeutic agents.

Exploring Novel Chemical Space: The fusion of these two rings creates a novel molecular architecture. Exploring such new structures is fundamental to drug discovery, as it can unlock interactions with biological targets that are not achievable by the parent fragments alone.

Potential for Synergistic or Additive Effects: The biological activities associated with piperazine derivatives (e.g., CNS activity) and thiophenes (e.g., anti-inflammatory, anticancer) provide a broad range of potential therapeutic areas to investigate for the hybrid compound. nih.govresearchgate.net The design of rhein–piperazine–furanone hybrids, for example, successfully enhanced the cytotoxicity and selectivity of the parent compound against cancer cell lines. nih.gov

Current State of Knowledge and Unaddressed Scientific Inquiries Pertaining to the Compound

Despite the strong theoretical rationale for its investigation, the body of published scientific literature specifically detailing the synthesis, characterization, and biological evaluation of this compound is currently limited. The compound is noted in chemical supplier catalogs, confirming its existence and availability for research. kemix.com.au

The current state of knowledge is largely inferential, based on studies of closely related structures:

Related Computational Studies: A computational investigation of the similar compound, 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, explored its potential as an SGLT2 inhibitor, indicating that thiophene-piperazine hybrids are being actively assessed for therapeutic potential using modern drug design tools. researchgate.net

Bioactivation Potential: Research on the approved drug Brexpiprazole, which contains a 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) moiety, has shown that this structural combination can be bioactivated to form reactive intermediates. nih.gov This highlights a critical area for investigation for any thiophene-piperazine hybrid, including this compound.

The primary unaddressed scientific inquiries pertaining to this compound are therefore foundational. There is a clear need for comprehensive studies that include:

Development and optimization of synthetic routes.

Full spectroscopic and structural characterization.

Broad-based screening for biological activity across various assays (e.g., anticancer, anti-inflammatory, CNS targets).

Investigation of its metabolic profile and potential for bioactivation, as suggested by studies on similar structures. nih.gov

Addressing these questions will be essential to fully understand the chemical properties and potential therapeutic value of this intriguing hybrid molecule.

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-7-6-9-3-4-10(7)8-2-1-5-12-8/h1-2,5,9H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNHQZRIQWJUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Innovations for 1 Thiophen 2 Yl Piperazin 2 One

Retrosynthetic Approaches to the 1-(Thiophen-2-yl)piperazin-2-one Skeleton

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points are considered: the amide bond within the piperazinone ring and the C-N bond connecting the thiophene (B33073) and piperazine (B1678402) moieties.

Disconnection of the Amide Bond: This approach suggests the formation of the piperazinone ring as a key step. The target molecule can be retrosynthetically cleaved at the amide bond to yield a linear precursor, specifically an N-(thiophen-2-yl) substituted ethylenediamine (B42938) derivative with a carboxylic acid or ester group at the terminus of the other nitrogen.

Disconnection of the Thiophene-Nitrogen Bond: Alternatively, the bond between the thiophene ring and the piperazinone nitrogen can be disconnected. This strategy implies the pre-formation of the piperazin-2-one (B30754) ring, which is then coupled with a suitable thiophene derivative, such as 2-halothiophene or a thiophene boronic acid.

These two retrosynthetic pathways guide the selection of specific synthetic reactions, which are elaborated upon in the subsequent sections.

Foundational Synthetic Routes to N-Arylpiperazin-2-ones

The synthesis of N-arylpiperazin-2-ones, the core structure of the target molecule, relies on well-established organic reactions. These foundational methods primarily involve the cyclization of linear precursors and the formation of the crucial amide bond.

Classical Cyclization Reactions of Precursors

The formation of the piperazinone ring is often achieved through intramolecular cyclization of appropriately substituted ethylenediamine derivatives. Several methods have been reported for the synthesis of the broader piperazinone scaffold. These include reactions like the Jocic-type reaction of trichloromethyl-substituted alcohols with unsymmetrical diamines and the reductive cyclization of cyanomethylamino pseudopeptides. Another approach involves the reaction of 1,4-diamines with vinyl diphenyl phosphonium (B103445) reagents to form 2-substituted piperazines, which can be precursors to piperazin-2-ones.

A common strategy involves the reaction of an N-aryl-1,2-diamine with an α-haloacetyl halide. The initial acylation of one amino group is followed by an intramolecular nucleophilic substitution, where the second amino group displaces the halide to form the six-membered ring. The choice of the aryl group, in this case, thiophene, dictates the final product.

Amide Bond Formation Strategies

The amide bond is the cornerstone of the piperazin-2-one ring. The development of efficient amide bond formation methods is a significant area of research in organic synthesis. These strategies are critical for both the cyclization step in some routes and for the synthesis of linear precursors.

Commonly, a carboxylic acid and an amine are coupled using a reagent that activates the carboxylic acid. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently employed to facilitate this transformation. The optimization of reaction conditions, including solvent, temperature, and reactant concentrations, is crucial for maximizing yield and minimizing side reactions. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used due to their ability to dissolve reactants and stabilize transition states.

Advanced Synthetic Protocols for the Thiophene-Piperazinone Linkage

To create the specific this compound molecule, advanced synthetic methods are often employed to form the bond between the thiophene ring and the piperazinone nitrogen. These modern techniques offer advantages in terms of efficiency, selectivity, and reaction conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Arylation of Nitrogen)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for forming C-N bonds. This reaction allows for the coupling of an amine (in this case, piperazin-2-one) with an aryl halide or triflate (such as 2-bromothiophene (B119243) or 2-iodothiophene). The catalytic cycle involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the success of the reaction, with various biaryl phosphine ligands developed to improve catalytic activity and substrate scope. These reactions are often performed under inert atmospheres to protect the catalyst from deactivation. While highly effective, a significant challenge can be the removal of the palladium catalyst from the final product, which is particularly important in pharmaceutical applications.

| Catalyst System | Reactants | Conditions | Outcome | Reference |

| Pd(OAc)₂ / Ligand | Piperazin-2-one, 2-Halothiophene | Base, Solvent, Heat | Formation of this compound | |

| Pd(PPh₃)₄ | 6-bromobenzothiophene, Acetyltrimethylsilane | CsF, 1,2-dichloroethane, 75 °C | Acetylated arene formation |

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. The application of microwave irradiation can significantly reduce reaction times from hours to minutes. This is due to the efficient heating of the reaction mixture, which can lead to higher reaction temperatures and increased molecular motion.

In the context of synthesizing this compound, microwave assistance can be applied to various steps, including the formation of the thiophene-piperazinone linkage. For instance, the Michael addition of arylpiperazines to benzo[b]thiophenpropenones has been successfully carried out under microwave conditions. Similarly, the synthesis of other substituted piperazines has been expedited using this technology. The use of microwave synthesis is often considered a green chemistry approach due to the reduction in energy consumption and reaction time.

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Synthesis of 2-amino-2-chromenes | - | 6-8 min | High yields (80-95%) | |

| Synthesis of thiazole (B1198619) acetates | - | 15 min | 89% yield | |

| Synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | Conventional heating | Microwave irradiation | - |

Continuous Flow Chemistry Techniques for Scalable Production

The scalable production of this compound can be significantly enhanced by adopting continuous flow chemistry techniques. While direct studies on this specific compound are not prevalent, research on related piperazine and heterocyclic syntheses demonstrates the potential of this technology. mdpi.comnih.govresearchgate.net Continuous flow processes offer numerous advantages over traditional batch methods, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. researchgate.net

For instance, a two-step continuous-flow method was successfully developed for a medicinally relevant piperazine derivative, involving a DIBAL-H mediated ester reduction followed by reductive amination. mdpi.com This approach could be adapted for the synthesis of this compound, potentially starting from a suitable thiophene-containing ester. The implementation of at-line extraction in the reported flow process to manage byproduct precipitation highlights a key consideration for robust process design. mdpi.com

Another relevant example is the telescoped continuous flow synthesis of thiomorpholine (B91149) from inexpensive starting materials. nih.govresearchgate.net This process, involving a photochemical thiol-ene reaction followed by cyclization, showcases the ability of flow chemistry to handle hazardous intermediates and reagents safely. researchgate.net Given that the synthesis of this compound involves the formation of a heterocyclic ring, similar telescoped or multi-step continuous processes could be envisioned. A visible-light-promoted decarboxylative annulation to produce 2-substituted piperazines has also been shown to be effective in both batch and continuous flow modes, offering another potential synthetic route. organic-chemistry.org

Stereoselective Synthesis Considerations for Analogues

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure analogues of this compound, which is often a requirement for therapeutic applications. While specific methods for the target compound are not detailed in the literature, several strategies for the asymmetric synthesis of related piperazin-2-ones have been reported. acs.org

One notable approach involves a one-pot, three-step sequential protocol to produce 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. acs.org This method utilizes a quinine-derived urea (B33335) as an organocatalyst for an asymmetric epoxidation step, followed by a domino ring-opening cyclization. This strategy could be adapted to produce chiral analogues of this compound by employing a thiophene-containing aldehyde as a starting material. The versatility of this method is demonstrated by its application in the synthesis of a key intermediate for the drug Aprepitant. acs.org

Other catalytic asymmetric methods for accessing piperazin-2-ones include the hydrogenation of unsaturated precursors and the decarboxylative allylic alkylation of racemic piperazin-2-ones. acs.org Furthermore, Jocic-type reactions with N-substituted diamines have been employed to synthesize 1-substituted piperazinones from enantiomerically-enriched trichloromethyl-containing alcohols with minimal loss of stereochemical integrity. nih.gov For the synthesis of substituted piperazines, a modular approach using the intramolecular hydroamination of substrates derived from amino acids has proven effective for creating 2,6-disubstituted piperazines with high diastereoselectivity. nih.gov

Table 2: Stereoselective Synthesis of Piperazin-2-one Analogues

| Product Type | Catalytic System/Method | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Aryl/alkyl piperazin-2-ones | Quinine-derived urea (organocatalyst) | One-pot, three-step sequence | Up to 99% | acs.org |

| Substituted piperazin-2-ones | Ir- or Pd-catalyzed hydrogenation | Hydrogenation of unsaturated piperazin-2-ones | Good to high | acs.org |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. While specific green synthetic routes for this compound are not documented, general strategies from related syntheses can be extrapolated.

A key principle of green chemistry is the use of environmentally friendly solvents. The synthesis of piperidin-4-one derivatives, for example, has been successfully achieved using a deep eutectic solvent (DES) of glucose and urea. researchgate.netasianpubs.org This solvent is biodegradable, non-toxic, and inexpensive, offering a significant advantage over traditional volatile organic solvents. researchgate.net Such a solvent system could potentially be employed in the synthesis of this compound.

Another green approach involves the use of catalyst-free reactions or highly efficient catalytic systems to minimize waste. A base-induced, three-component reaction for the synthesis of sulfur-containing ethyl piperazine derivatives in ethanol (B145695) as a green solvent has been reported. nih.gov This method is notable for its use of less odorous starting materials and a simple purification process. The use of palladium catalysis for the amination of aryl chlorides under aerobic conditions with piperazine itself acting as the solvent is another example of an eco-friendly and cost-effective synthesis of arylpiperazines. organic-chemistry.org

Furthermore, photoredox catalysis, especially with organic photocatalysts, presents a sustainable method for chemical synthesis by reducing the reliance on potentially toxic and costly transition metals. nih.gov These methods can be used to promote radical generation for the formation of C-C bonds under mild conditions.

Table 3: Application of Green Chemistry Principles in Related Syntheses

| Compound Class | Green Chemistry Principle | Method/Solvent | Advantages | Reference |

|---|---|---|---|---|

| Piperidin-4-one derivatives | Use of green solvents | Glucose-urea Deep Eutectic Solvent (DES) | Environmentally safe, better yields | researchgate.netasianpubs.org |

| Sulfur-containing ethyl piperazines | Catalyst-free reaction, green solvent | Base-induced reaction in ethanol | Use of less odorous starting materials, simple purification | nih.gov |

Computational and Theoretical Investigations of 1 Thiophen 2 Yl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and molecular orbitals, which are key to predicting chemical reactivity.

Density Functional Theory (DFT) for Ground State Geometries and Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is employed to optimize the molecular geometry of 1-(Thiophen-2-yl)piperazin-2-one, determining the most stable three-dimensional arrangement of its atoms. Calculations are typically performed using functionals like B3LYP or M06-2X with basis sets such as 6-31G** or cc-pVDZ to achieve a balance between accuracy and computational cost. researchgate.netnih.govmdpi.com

Once the geometry is optimized, DFT is used to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For thiophene-containing compounds, these calculations help identify which parts of the molecule, such as the sulfur-containing ring or the piperazinone moiety, are more likely to participate in chemical reactions. researchgate.net A variety of global and thermodynamic descriptors can be calculated to quantify reactivity. mdpi.com

| Quantum Chemical Descriptor | Typical Information Provided |

|---|---|

| HOMO Energy | Indicates the molecule's capacity to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the molecule's capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical stability; a larger gap implies higher stability. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. researchgate.netresearchgate.net

For this compound, the MEP surface would likely show:

Negative Regions (Red to Yellow): These areas have an excess of electrons and are prone to electrophilic attack. Such regions are expected around the oxygen atom of the carbonyl group and potentially the sulfur atom in the thiophene (B33073) ring due to their lone pairs of electrons. ias.ac.in

Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. They are typically found around the hydrogen atoms, particularly the N-H group on the piperazine (B1678402) ring. ias.ac.in

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential and are less reactive.

This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition processes. chemrxiv.org

| Color on MEP Surface | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Region of high electron density; site for electrophilic attack. |

| Yellow | Slightly Negative | Region of moderate electron density. |

| Green | Neutral | Region of near-zero potential. |

| Blue | Positive | Region of electron deficiency; site for nucleophilic attack. |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) simulations use classical physics force fields to rapidly calculate the potential energy of different conformations. This allows for a systematic search of the conformational space to identify low-energy, stable conformers. Studies on related 2-substituted piperazines have shown a preference for the substituent to be in the axial position. nih.gov

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. youtube.com By simulating the movements of atoms at a given temperature, MD can explore how the molecule transitions between different conformations and how it behaves in a solvent environment, such as water. researchgate.netuib.no This method helps validate structural models and understand the flexibility of different regions of the molecule. nih.gov

| Piperazine Ring Conformation | Relative Energy (Typical) | Description |

|---|---|---|

| Chair | Lowest | Most stable, rigid conformation with minimized steric strain. |

| Twist-Boat | Intermediate | A more flexible, intermediate-energy conformation. |

| Boat | Highest | Least stable, high-energy conformation due to steric hindrance. |

In Silico Prediction of Molecular Interactions and Binding Modes

In silico molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, might bind to the active site of a biological target, typically a protein. ijpsjournal.comgyanvihar.org The process involves generating multiple possible orientations (poses) of the ligand within the target's binding pocket and scoring them based on their predicted binding affinity. techscience.com

This analysis helps to identify key molecular interactions that stabilize the ligand-receptor complex. For this compound, potential interactions include:

Hydrogen Bonds: The N-H group of the piperazine ring can act as a hydrogen bond donor, while the carbonyl oxygen and the second piperazine nitrogen can act as acceptors.

Hydrophobic Interactions: The thiophene ring and parts of the piperazine ring can form favorable interactions with nonpolar amino acid residues in the binding site. nih.gov

Pi-Pi Stacking: The aromatic thiophene ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

These predictions provide valuable hypotheses about the molecule's mechanism of action at a molecular level, guiding the design of derivatives with improved binding affinity. nih.govresearchgate.net

| Type of Interaction | Potential Participating Groups on the Molecule | Description |

|---|---|---|

| Hydrogen Bond Donor | Piperazine N-H | Donates a hydrogen atom to an electronegative atom (O, N) on the receptor. |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Piperazine Nitrogen | Accepts a hydrogen atom from a donor group on the receptor. |

| Hydrophobic Interactions | Thiophene Ring, Piperazine -CH2- groups | Interactions with nonpolar regions of the binding site. |

| Pi-Pi Stacking | Thiophene Ring | Stacking interaction between two aromatic rings. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net For a series of derivatives of this compound, a QSAR/QSPR model can predict the activity or property of new, unsynthesized compounds, thereby prioritizing synthetic efforts. openpharmaceuticalsciencesjournal.commdpi.com

The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset. Then, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are used to build an equation that relates these descriptors to the observed activity. researchgate.netyoutube.com The robustness and predictive power of the resulting model are assessed through rigorous internal and external validation techniques. acs.org

Descriptor Generation and Selection for QSAR/QSPR Models

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical and structural features. ucsb.edu A vast number of descriptors can be generated, categorized by their dimensionality:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity counts, counts of specific functional groups). core.ac.uk

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular surface area, volume, shape indices).

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.net

For derivatives of this compound, descriptors related to hydrophobicity (LogP), electronic properties (dipole moment), and steric factors (molecular volume) are often crucial. openpharmaceuticalsciencesjournal.comresearchgate.net After generating a large pool of descriptors, a selection process is applied to identify the subset that best correlates with the biological activity, avoiding overfitting and creating a statistically robust model. youtube.com

| Descriptor Category | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of Oxygen Atoms (nO), Number of Double Bonds (nDB) openpharmaceuticalsciencesjournal.com | Basic composition and size of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule in 3D space. |

| Physicochemical (2D/3D) | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) | Hydrophobicity and polarity. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic structure and reactivity. |

Statistical Validation of QSAR/QSPR Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are pivotal in predicting the biological activity and physicochemical properties of chemical compounds. The reliability of these models is contingent upon rigorous statistical validation. buecher.debasicmedicalkey.com Validation ensures that a developed model is not only statistically sound for the training set but can also accurately predict the properties of new, untested compounds. buecher.de

The validation process is broadly categorized into internal and external validation. basicmedicalkey.comderpharmachemica.com Internal validation assesses the robustness and stability of the model using the same data that was used to build it. buecher.debasicmedicalkey.com Common internal validation techniques include:

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset.

Leave-Many-Out (LMO) Cross-Validation: This is a more robust variation where multiple compounds are left out during each iteration of model development and prediction. derpharmachemica.com

Y-Randomization: The biological activity data is randomly shuffled to generate new datasets. A new QSAR model is then developed with the original independent variables and the shuffled dependent variable. A low correlation coefficient for the randomized models indicates that the original model is not due to chance correlation. scielo.br

Bootstrapping: This method involves randomly sampling the original dataset with replacement to create multiple new training sets. Models are built for each of these new sets, and their performance is averaged. scielo.br

External validation, on the other hand, evaluates the predictive power of the model on a set of compounds that were not used in its development. buecher.descielo.br This is considered the most stringent test of a model's predictive capability. The dataset is typically split into a training set for model development and a test set for external validation. buecher.denih.gov

The quality and predictive ability of QSAR/QSPR models are assessed using various statistical metrics. A well-validated model should meet several criteria to be considered reliable for practical applications.

| Statistical Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through internal validation. | > 0.5 |

| r²_pred (Predictive r² for external test set) | Measures the predictive power of the model for an external set of compounds. | > 0.5 |

These statistical validations are crucial for ensuring the quality, reliability, and effectiveness of QSAR and QSPR models in the drug discovery process. scielo.br

Chemoinformatics Approaches for Virtual Screening and Lead Optimization

Chemoinformatics plays a crucial role in modern drug discovery by enabling the efficient screening of vast chemical libraries and the optimization of lead compounds. nih.gov For a molecule like this compound, these computational techniques can accelerate the identification of potential biological targets and refine its structure to enhance desired properties.

Virtual screening involves the computational assessment of large libraries of compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process can be broadly divided into two main approaches:

Ligand-based virtual screening: This method relies on the knowledge of other molecules that bind to the target of interest. It involves searching for compounds with similar properties (e.g., 2D or 3D structural similarity, pharmacophore models) to known active ligands.

Structure-based virtual screening: When the three-dimensional structure of the target is known, molecular docking can be used to predict the binding mode and affinity of a ligand to the target's binding site. This approach allows for the identification of novel scaffolds that may not be structurally similar to known binders.

Once a hit compound is identified through virtual screening, the process of lead optimization begins. This involves modifying the chemical structure of the hit to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Chemoinformatic tools are extensively used in this phase to predict the effects of chemical modifications on these properties, thereby guiding the synthesis of new analogs with improved profiles. advancedsciencenews.com For derivatives of this compound, this could involve modifications to the thiophene or piperazinone rings to enhance target binding or improve drug-like properties.

The thiophene moiety is a recognized pharmacophore in medicinal chemistry, known for its ability to participate in various biological interactions. nih.gov Similarly, the piperazine core is a common scaffold in many approved drugs, often contributing to favorable pharmacokinetic properties. nih.gov The combination of these two fragments in this compound makes it an interesting candidate for chemoinformatic-driven drug discovery efforts.

A typical chemoinformatics workflow for a compound like this compound might involve:

Target Identification: Using ligand-based methods to compare its structure to known active compounds and predict potential biological targets.

Virtual Screening: If a potential target is identified, structure-based virtual screening of compound libraries can be performed to identify other potential binders.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compound and its analogs.

Lead Optimization: Iterative design of new analogs with predicted improved potency and ADMET properties, followed by synthesis and experimental testing.

Through these computational approaches, the therapeutic potential of this compound and its derivatives can be systematically explored and optimized.

Reactivity, Derivatization, and Analogue Design of 1 Thiophen 2 Yl Piperazin 2 One

The chemical scaffold of 1-(thiophen-2-yl)piperazin-2-one presents a versatile platform for synthetic modification, owing to the distinct reactivity of its constituent thiophene (B33073) and piperazin-2-one (B30754) rings. The strategic manipulation of this scaffold allows for the generation of diverse chemical libraries for various research applications.

Mechanistic Research into Biological Activities in Vitro, Molecular, and Cellular Paradigms

Target Identification and Engagement Studies for 1-(Thiophen-2-yl)piperazin-2-one (Focus on in vitro systems)

While specific experimental data for this compound is limited in publicly accessible research, the broader class of arylpiperazine derivatives has been extensively studied, providing insights into its potential biological targets.

Receptor Binding Affinity Characterization using in vitro Assays

Arylpiperazine moieties are known pharmacophores that exhibit affinity for various receptors, particularly neurotransmitter receptors. Research on analogous compounds suggests that this compound could potentially interact with serotonin and dopamine receptors.

For instance, derivatives of piperazine (B1678402) are recognized for their binding affinity to serotonin receptors, such as the 5-HT1A receptor, which is a target in the treatment of depression and anxiety. benchchem.com Studies on piperazine-pyridazinone analogs have shown that variations in the aryl group and other structural features can lead to high affinity for α1-adrenergic and 5-HT1A serotoninergic receptors, often in the nanomolar range. nih.gov Similarly, research into a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues identified compounds with high affinity and selectivity for the D2 and D3 dopamine receptors. nih.gov The replacement of a piperidine ring with a piperazine in certain molecular scaffolds has been shown to significantly alter receptor binding profiles, highlighting the crucial role of the piperazine core in receptor interaction. nih.gov

Table 1: Receptor Binding Affinity of Selected Arylpiperazine Analogs

| Compound Class | Target Receptors | Reported Affinity (Ki) |

| Piperazine-pyridazinone analogues | α1-adrenergic, 5-HT1A | Nanomolar to subnanomolar range nih.gov |

| N-heterocyclic substituted piperazines | Dopamine D2, Dopamine D3 | 0.57 nM - 113 nM nih.gov |

| Piperazine-substituted H3R ligands | Histamine H3, Sigma-1 | 3.17 nM (H3R), 1531 nM (σ1R) nih.gov |

Enzyme Inhibition Kinetic Analysis in Cell-Free Systems

The thiophene-piperazine scaffold is also implicated in enzyme inhibition. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease therapies. A piperazine derivative was reported to inhibit AChE with an IC50 value of 0.5 μM in a cell-free assay. benchchem.com

Furthermore, research on compounds based on 2-(thiophen-2-yl)acetic acid, a structurally related fragment, has led to the identification of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov This enzyme is a target for anti-inflammatory and cancer therapies. Cell-free enzyme activity assays demonstrated that these compounds could selectively inhibit mPGES-1 in the low micromolar range. nih.gov While this data is not directly on this compound, it points to potential enzyme inhibitory activities for molecules containing the thiophene (B33073) moiety.

Protein-Ligand Interaction Methodologies

Detailed protein-ligand interaction studies for this compound are not available. However, computational and experimental methods are routinely used to characterize such interactions for analogous compounds. Molecular docking studies on a related compound, 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, were performed to evaluate its pharmacological properties, though specific binding data was not detailed. researchgate.net For other piperazine derivatives, molecular modeling has been used to identify putative protein-ligand interactions responsible for their affinity at targets like the histamine H3 and sigma-1 receptors. nih.gov

Techniques such as time-resolved infrared spectroscopy and nanosecond transient absorption have been used to study the properties of complex piperazine-substituted molecules, confirming the formation of states necessary for certain therapeutic actions. mdpi.com Additionally, binding affinities to proteins like bovine serum albumin (BSA) are evaluated to understand the pharmacokinetic behavior of these compounds. mdpi.com

Elucidation of Molecular Mechanisms in Cellular Models (Excluding human clinical effects)

Investigation of Intracellular Signaling Pathway Modulation

The interaction of arylpiperazine compounds with receptors and enzymes suggests their ability to modulate intracellular signaling pathways. The sigma-1 receptor, a target for some piperazine derivatives, is known to regulate several neurotransmitter systems, including glutamatergic, dopaminergic, and serotonergic pathways by acting as a chaperone protein that interacts with other receptors and channels. nih.gov The modulation of these pathways can affect cellular processes like growth, differentiation, and apoptosis.

Effects on Cellular Processes (e.g., proliferation, apoptosis) in in vitro cell lines

The piperazine scaffold is a common feature in compounds designed to have antiproliferative and pro-apoptotic effects on cancer cells. Studies on piperazine derivatives combined with 2-azetidinone have shown they can suppress proliferation and induce apoptosis in human cervical cancer (HeLa) cells. nih.gov The mechanism was linked to the induction of oxidative stress and the intrinsic mitochondrial pathway. nih.gov

Specifically, one derivative, N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide, significantly inhibited the growth of HeLa cells with an IC50 value of 29.44 ± 1.46 µg/ml. nih.gov This was accompanied by morphological changes, suppression of colonies, inhibition of cell migration, and cell-cycle arrest. nih.gov Similarly, inhibitors of mPGES-1 derived from 2-(thiophen-2-yl)acetic acid not only showed inhibitory activity but also induced cell cycle arrest and apoptosis/necrosis in A549 lung cancer cells. nih.gov

Gene and Protein Expression Profiling in Cellular Systems

Currently, there are no published studies that specifically detail the effects of this compound on gene or protein expression profiles in any cellular system. Research into how this compound may alter transcriptional or translational landscapes, which is fundamental to understanding its mechanism of action, has not been reported.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Comprehensive Structure-Activity Relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of a compound, are not available for this compound.

Influence of Substituent Effects on Biological Potency and Selectivity

There is no available research that systematically explores how modifying the thiophene or piperazinone rings with different chemical groups (substituents) impacts the biological activity of this compound. Such studies would be essential to identify key structural features that govern its interaction with biological targets.

Stereochemical Influence on Molecular Recognition

The potential influence of stereochemistry on the molecular recognition and biological activity of this compound remains uninvestigated. As the compound possesses a stereocenter, the spatial arrangement of its atoms could significantly affect its biological function. However, no studies comparing the activity of different stereoisomers have been published.

Polypharmacology and Multi-Target Modulation by this compound

The concept of polypharmacology, where a single compound interacts with multiple biological targets, is a growing area of interest in drug discovery. However, there is no in vitro data to suggest that this compound exhibits such multi-target modulation. Without initial screening data indicating activity at multiple targets, any discussion of its polypharmacological potential would be purely speculative.

Advanced Research Applications and Future Directions for 1 Thiophen 2 Yl Piperazin 2 One

Development of the Compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. The development of 1-(thiophen-2-yl)piperazin-2-one and its derivatives as chemical probes is supported by the extensive biological activities reported for analogous structures. The piperazine (B1678402) ring is a common scaffold in drug discovery, known for its ability to interact with a variety of biological targets. researchgate.net Similarly, the thiophene (B33073) ring is a privileged structure in medicinal chemistry, valued for its metabolic stability and capacity to engage in various receptor interactions. nih.gov

Derivatives of this scaffold have shown potential in several therapeutic areas, which in turn highlights their suitability for probe development to investigate underlying biological mechanisms.

Neuroscience: Thiophene-based ligands have been successfully synthesized to selectively bind to amyloid-β (Aβ) aggregates, which are hallmarks of Alzheimer's disease. nih.gov This demonstrates the potential for developing this compound derivatives as fluorescent probes for imaging protein aggregates in neurodegenerative disease research.

Oncology: Piperazine derivatives have demonstrated potent anticancer properties against various cancer cell lines, often acting by interfering with critical cellular processes like the cell cycle or DNA replication. researchgate.net A specifically designed probe based on the this compound structure could be used to elucidate the specific molecular targets responsible for these anticancer effects.

Infectious Diseases: The thiophene and piperazine moieties are present in numerous compounds with documented antimicrobial and antifungal activities. mdpi.com Developing probes from this scaffold could help in identifying novel mechanisms of antibiotic action or in visualizing microbial processes.

The utility of a chemical probe is defined by its potency, selectivity, and well-understood mechanism of action. The development pipeline for a this compound-based probe would involve synthesizing a library of analogues and screening them for specific biological targets. Structure-activity relationship (SAR) studies would be crucial to optimize binding affinity and selectivity. nih.gov

Potential Applications in Chemical Biology and Optogenetics Research

Chemical biology seeks to use chemical tools to understand and manipulate biological systems. Optogenetics and photopharmacology are sub-disciplines that use light to control biological processes with high spatiotemporal precision. researchgate.netresearchgate.net This is often achieved using photoswitchable ligands, which are molecules that can be reversibly toggled between two distinct shapes (and thus biological activities) using different wavelengths of light. nih.gov

While this compound has not yet been applied in this field, its core structure is an ideal candidate for transformation into a photoswitchable tool. The strategy would involve chemically modifying the scaffold to include a photoresponsive moiety, such as an azobenzene group. nih.gov

Conceptual Design of a Photoswitchable Ligand:

Scaffold Identification: this compound serves as the "warhead" due to the known biological activities of its derivatives.

Photoswitch Integration: An azobenzene linker could be attached to the piperazine nitrogen. Azobenzene exists in a stable trans isomer and a less stable cis isomer, and it can be switched between these states with UV and visible light.

Mechanism of Action: In one isomeric state (e.g., trans), the molecule would be shaped to bind to its specific biological target and elicit a response. Upon illumination with a specific wavelength of light, it would switch to the other isomer (e.g., cis), changing its shape and abolishing its ability to bind, thus turning off the biological response. This process would be reversible with another wavelength of light.

Such a tool would allow researchers to control signaling pathways in living cells or even in whole organisms with the precision of a laser beam, offering a powerful method for dissecting complex biological circuits in fields like neuroscience and cell biology. nih.gov

Exploration of the Compound in Material Science or Supramolecular Chemistry

The structural features of this compound make it a compelling building block for the development of novel materials through supramolecular assembly. Supramolecular chemistry focuses on the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that guide molecules to self-assemble into larger, ordered structures.

Thiophene Moiety: The thiophene ring is aromatic and planar, giving it a strong tendency to form π-π stacking interactions with other aromatic systems. nih.gov This property is extensively used to create self-assembling materials with interesting optoelectronic properties, such as organic semiconductors and fluorescent sensors. thieme-connect.comresearchgate.net

Piperazin-2-one (B30754) Moiety: The piperazin-2-one ring contains a lactam (a cyclic amide) and a secondary amine. These functional groups are excellent hydrogen bond donors and acceptors. This allows the molecule to form predictable and stable networks through hydrogen bonding.

The combination of these two features in a single molecule suggests that this compound could be used to design and synthesize "smart" materials. For example, it could be used to create gels, liquid crystals, or polymers where the π-stacking of the thiophene units creates conductive or fluorescent pathways, while the hydrogen bonding of the piperazinone units provides structural integrity and responsiveness to external stimuli like temperature or pH. Such materials could find applications in organic electronics, sensing, and drug delivery. acs.org

Integration of Artificial Intelligence and Machine Learning in Derivative Discovery

The discovery and optimization of new molecules for specific applications is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are rapidly transforming this landscape by enabling the rapid computational screening and design of novel compounds. nih.gov

Data Collection: A large dataset of known thiophene and piperazine derivatives and their measured biological activities or material properties would be compiled from scientific literature and chemical databases.

Model Training: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, would be trained on this dataset. nih.gov These models learn the complex relationships between a molecule's structure and its functional properties. nih.gov

Virtual Screening: The trained models can then be used to screen vast virtual libraries containing millions of hypothetical derivatives of this compound. This process predicts the most promising candidates for a desired activity (e.g., high binding affinity for a cancer target) without the need to synthesize them first.

De Novo Design: More advanced generative AI models can design entirely new molecules based on the learned chemical patterns, optimizing them for multiple properties simultaneously, such as potency, selectivity, and low toxicity.

By integrating AI and ML, researchers can significantly accelerate the discovery of new derivatives of this compound with enhanced properties, focusing laboratory efforts only on the most promising candidates identified by the computational models.

Identification of Knowledge Gaps and Emerging Research Opportunities for the Chemical Compound

Despite its high potential, research specifically focused on this compound is still in its early stages. Several key knowledge gaps represent significant opportunities for future investigation.

| Knowledge Gap | Emerging Research Opportunity |

| Undefined Biological Profile | Conduct high-throughput screening of the compound and a focused library of its derivatives against a wide range of biological targets (e.g., kinases, GPCRs, ion channels) to identify its primary mechanism(s) of action. |

| Lack of Photopharmacological Tools | Synthesize photoswitchable derivatives by incorporating moieties like azobenzene. Test these new compounds for light-dependent control of biological activity in cellular models, opening a new avenue in chemical biology. |

| Unexplored Material Properties | Investigate the self-assembly properties of the compound and its derivatives in various solvents and conditions. Characterize the resulting supramolecular structures and explore their potential applications in optoelectronics and biomaterials. |

| Absence of Predictive Computational Models | Develop and validate QSAR and other machine learning models specifically for the this compound scaffold. Use these models to guide the synthesis of next-generation compounds with optimized properties for use as probes or materials. |

Addressing these gaps through a multidisciplinary approach will unlock the full potential of this compound as a valuable molecule for both fundamental biological discovery and the creation of advanced functional materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(Thiophen-2-yl)piperazin-2-one, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via coupling reactions between thiophene derivatives and functionalized piperazin-2-one precursors. For example, carbodiimide-mediated coupling (e.g., HOBt/TBTU with DMF as solvent) has been used for similar piperazine-thiophene hybrids . Optimization involves adjusting stoichiometry, reaction time (e.g., 12–24 hours), and temperature (room temperature to 80°C). Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- NMR : NMR will show distinct signals for the thiophene protons (δ 6.8–7.5 ppm) and piperazin-2-one NH/CH groups (δ 2.5–4.0 ppm). NMR confirms the carbonyl (C=O) at ~165–170 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]) with an exact mass of ~196.06 g/mol, cross-referenced against databases like PubChem .

Q. What are the standard protocols for evaluating the solubility and stability of this compound in different solvents?

- Methodology : Solubility is tested in polar (DMSO, water) and non-polar solvents (DCM, ether) via saturation assays. Stability studies involve storing the compound at varying temperatures (-20°C to 25°C) and analyzing degradation via HPLC over weeks. Dark, anhydrous conditions are recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for this compound across different studies?

- Methodology : Systematic replication of published protocols is necessary, with attention to subtle variables like inert atmosphere (N/Ar), reagent purity, and moisture control. Contradictions may arise from side reactions (e.g., thiophene ring oxidation); using LC-MS to identify byproducts and optimizing protecting groups (e.g., Boc for piperazin-2-one) can improve yield .

Q. What computational and experimental approaches are effective in elucidating the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard. For poorly diffracting crystals, synchrotron radiation or cryocooling (113 K) enhances data quality. Computational modeling (e.g., DFT for optimizing geometry) supplements experimental data, particularly for hydrogen-bonding networks and torsion angles .

Q. How can researchers design biological assays to investigate the pharmacological activity of this compound, given structural similarities to known bioactive piperazines?

- Methodology : Target receptor docking studies (e.g., serotonin or dopamine receptors) using AutoDock Vina can prioritize assays. In vitro binding affinity assays (e.g., radioligand displacement) and functional assays (cAMP modulation) are standard. Dose-response curves (0.1–100 µM) and SAR analysis of analogs (e.g., halogen substitution) refine activity profiles .

Q. What strategies mitigate spectral overlap in NMR when analyzing this compound derivatives with complex substituents?

- Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Deuterated solvents (e.g., DMSO-d) and variable-temperature NMR (e.g., 25°C to 60°C) can shift exchangeable proton signals (e.g., NH). For persistent overlap, derivatization (e.g., acetylation) simplifies the spectrum .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

- Methodology : Theoretical LogP (e.g., via ChemDraw) may underestimate experimental values due to intramolecular hydrogen bonding. Validate experimentally using shake-flask methods (octanol/water partition) or reverse-phase HPLC retention times. Adjust computational models by incorporating solvation parameters .

Q. What steps are critical when reconciling conflicting biological activity data for this compound across cell lines?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., Western blot for protein expression alongside viability assays). Contradictions may arise from off-target effects; employ knockout cell lines or siRNA silencing to confirm target specificity .

Methodological Best Practices

- Crystallography : Use SHELXL for refinement and Olex2 for structure visualization. Report R-factors (<5%) and data-to-parameter ratios (>15:1) to ensure reliability .

- Synthetic Reproducibility : Document all reaction parameters (e.g., stirring speed, drying time for solvents) in detail. Share raw spectral data via repositories like Zenodo.

- Biological Assays : Include positive/negative controls (e.g., known receptor agonists/antagonists) and validate results across ≥3 independent experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.